

chemical structure and properties of Grazoprevir potassium

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Compound of Interest

Compound Name: *Grazoprevir potassium*

CAS No.: 1206524-86-8

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An In-Depth Technical Guide to **Grazoprevir Potassium**: Chemical Structure, Properties, and Analytical Methodologies

Introduction

Grazoprevir, available as **Grazoprevir potassium**, is a potent, second-generation direct-acting antiviral (DAA) agent developed by Merck for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a highly selective inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral replication.[2] Grazoprevir demonstrates broad activity across multiple HCV genotypes, including genotypes 1a, 1b, and 4, and maintains efficacy against many common resistance-associated variants.[1][3] In clinical practice, it is co-formulated with elbasvir, an NS5A replication complex inhibitor, under the trade name Zepatier®, providing an all-oral, once-daily regimen for adult and certain pediatric patients.[2][4] This guide provides a detailed technical overview of **Grazoprevir potassium's** chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key analytical methodologies for its characterization.

Chemical Identity and Structure

Grazoprevir is a complex macrocyclic peptidomimetic compound.[2] The potassium salt form enhances its pharmaceutical properties.

- IUPAC Name: potassium [(1R,2R)-1-[[[(1R,18R,20R,24R,27R)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosas-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide[5]
- Synonyms: MK-5172, MK-5172 potassium salt[3][6]
- CAS Number: 1206524-86-8 (for potassium salt)[3][5][6]
- Molecular Formula: C₃₈H₄₉KN₆O₉S[5][6]

Figure 1: 2D Chemical Structure of Grazoprevir

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Figure 1: 2D Chemical Structure of Grazoprevir

Physicochemical Properties

The physicochemical properties of **Grazoprevir potassium** are critical for its formulation into an oral dosage form and for the development of analytical methods. It is supplied as a

crystalline solid.[7]

Property	Value	Source(s)
Molecular Weight	805.00 g/mol	[5][6]
Appearance	Crystalline solid	[7]
Solubility	Water: Very slightly soluble Organic Solvents: - DMSO: ≥ 100 mg/mL[8] - Dimethylformamide (DMF): ~30 mg/mL[7] - Ethanol: ~15 mg/mL[7] - Methanol: Soluble - Acetonitrile: Soluble	[7][8]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[9]
UV/Vis. Absorption (λ_{max})	215, 253, 342 nm	[7]

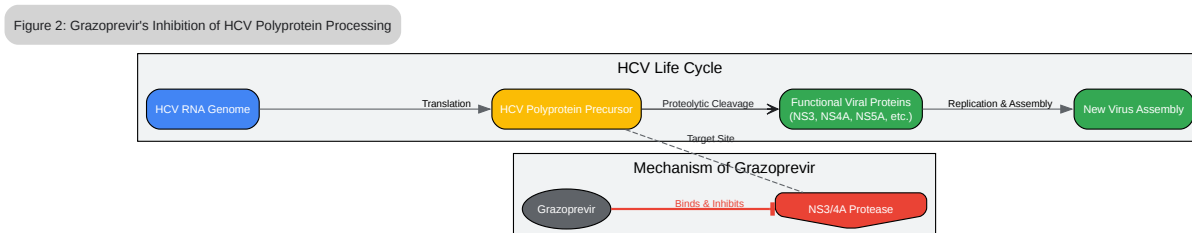
The high solubility in organic solvents like DMSO and methanol is leveraged in analytical laboratories for preparing stock solutions, while its limited aqueous solubility necessitates specific formulation strategies for oral bioavailability.[7]

Mechanism of Action: NS3/4A Protease Inhibition

Grazoprevir is a direct-acting antiviral that targets the HCV NS3/4A serine protease. This enzyme is essential for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are required to form the viral replication complex.[2]

Causality of Inhibition: By binding noncovalently and with high affinity to the active site of the NS3/4A protease, Grazoprevir sterically obstructs access for the natural polyprotein substrate. [2] This competitive inhibition prevents the proteolytic processing, thereby halting the production of functional viral enzymes and structural proteins necessary for viral RNA replication and assembly of new virions.[2][4] This targeted disruption of a critical viral-specific

process is the foundation of its therapeutic effect. Grazoprevir exhibits potent inhibitory activity, with K_i values in the picomolar to low nanomolar range for various HCV genotypes.[3]



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Figure 2: Grazoprevir's Inhibition of HCV Polyprotein Processing

Pharmacokinetic Profile

The pharmacokinetic properties of Grazoprevir determine its dosing regimen and potential for drug-drug interactions.

Parameter	Description	Source(s)
Absorption	Reaches peak plasma concentrations (Tmax) approximately 2 hours after oral administration.[1][4] Administration with a high-fat meal can increase AUC and Cmax, but this is not considered clinically relevant, allowing for dosing without regard to food.[10]	[1][4][10]
Distribution	Highly bound to plasma proteins (>98.8%), primarily to albumin and alpha-1-acid glycoprotein.[1] Volume of distribution is approximately 1250 L.[10]	[1][10]
Metabolism	Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4]	[1][4]
Elimination Half-Life	Approximately 31 hours.[1][4][10]	[1][4][10]
Excretion	The majority of the drug is excreted via the feces (>90%), with less than 1% eliminated through urine.[1][4]	[1][4]

Field-Proven Insights on Interactions:

- CYP3A4 Interactions: Co-administration with strong CYP3A4 inducers (e.g., carbamazepine, St. John's wort) can significantly lower Grazoprevir plasma levels, potentially leading to therapeutic failure.[1] Conversely, strong CYP3A4 inhibitors can increase its concentration. [1]

- **Transporter Interactions:** Grazoprevir is a substrate for the drug transporters OATP1B1/3.[10] Inhibitors of these transporters, such as rifampicin and cyclosporine, can cause a significant increase in Grazoprevir plasma concentrations.[1]
- **Hepatic Impairment:** Due to its primary metabolism in the liver, Grazoprevir is contraindicated in patients with moderate to severe hepatic impairment (Child-Pugh B or C), as this can lead to a dramatic increase in drug exposure and risk of liver-related adverse events.[2][10]

Analytical Methodology: RP-HPLC for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the simultaneous quantification of Grazoprevir and its combination partner, elbasvir, in bulk and pharmaceutical dosage forms.[11][12]

Expertise Behind the Protocol: The choice of a C18 column is based on the hydrophobic nature of Grazoprevir, allowing for effective retention and separation from other components.[12] The mobile phase, a mixture of organic solvents like acetonitrile and methanol, provides the necessary elution strength for these large, relatively nonpolar molecules.[12] UV detection at 253 nm is selected as it offers good sensitivity for Grazoprevir.[7][12]

Experimental Protocol: Simultaneous Determination of Elbasvir and Grazoprevir

This protocol is a validated system for ensuring accuracy, precision, and linearity as per ICH guidelines.

- **Instrumentation:**
 - HPLC system with a UV or Photodiode Array (PDA) detector (e.g., Shimadzu LC 20 AT VP).[13]
 - Analytical balance, sonicator, and volumetric glassware.
- **Chemicals and Reagents:**
 - Grazoprevir and Elbasvir reference standards.

- HPLC grade acetonitrile and methanol.[12]
- Deionized water.
- Chromatographic Conditions:
 - Column: BDS Hypersil C18 (250 x 4.6 mm, 5 μ m particle size) or equivalent.[12]
 - Mobile Phase: Acetonitrile:Methanol (50:50, v/v).[12]
 - Flow Rate: 1.0 mL/min.[12]
 - Detection Wavelength: 253 nm.[12]
 - Injection Volume: 20 μ L.[12]
 - Column Temperature: Ambient.[12]
- Preparation of Standard Stock Solution (100 μ g/mL):
 - Accurately weigh 10 mg of Grazoprevir reference standard and transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of methanol, sonicate for 10-15 minutes to dissolve completely.
 - Allow the solution to cool to room temperature and make up the volume to the mark with methanol.
- Preparation of Working Standard Solutions:
 - From the stock solution, prepare a series of dilutions using the mobile phase to achieve concentrations across a linear range (e.g., 1-20 μ g/mL).[11]
- Preparation of Sample Solution (from Zepatier® Tablets):
 - Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
 - Transfer a quantity of powder equivalent to 100 mg of Grazoprevir into a 100 mL volumetric flask.

- Add approximately 70 mL of methanol, sonicate for 30 minutes to ensure complete extraction of the active ingredients.
- Make up the volume with methanol, mix well, and filter the solution through a 0.45 μm nylon syringe filter.
- Dilute the filtrate with the mobile phase to obtain a final concentration within the calibrated range of the assay.
- Analysis and System Suitability:
 - Inject the standard and sample solutions into the chromatograph.
 - Verify system suitability parameters: resolution (R_s) between elbasvir and grazoprevir peaks should be >2 , and the tailing factor (T) for each peak should be <2 .[\[12\]](#)
 - Quantify the amount of Grazoprevir in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

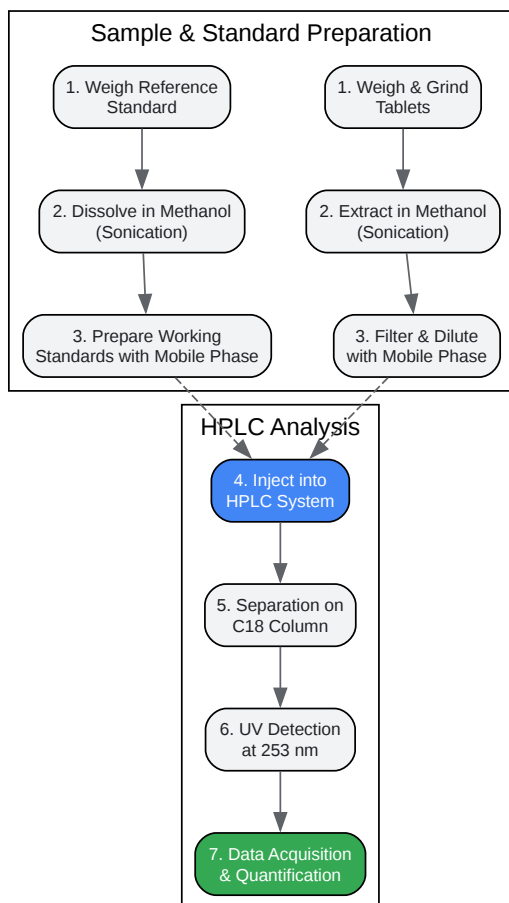


Figure 3: Analytical Workflow for HPLC Quantification of Grazoprevir

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Figure 3: Analytical Workflow for HPLC Quantification of Grazoprevir

Synthesis Overview

The chemical synthesis of Grazoprevir is a complex, multi-step process that reflects its intricate macrocyclic structure. An efficient synthesis has been reported that constructs the molecule from four readily available building blocks, achieving a high overall yield and purity suitable for pharmaceutical use.[14][15] Key synthetic strategies involve cross-coupling reactions to assemble the heterocyclic core, esterification, metal-catalyzed coupling, and a final macrocyclization via intramolecular peptide coupling to form the large ring structure.[14]

Conclusion

Grazoprevir potassium is a cornerstone in the modern treatment of chronic Hepatitis C. Its highly specific mechanism of action, targeting the viral NS3/4A protease, provides potent antiviral activity with a high barrier to resistance for many variants. A thorough understanding of its chemical structure, physicochemical properties, and pharmacokinetic profile is essential for its effective clinical use and for the development of robust analytical methods. The detailed RP-HPLC protocol described herein represents a validated system for ensuring the quality and consistency of pharmaceutical formulations containing this vital therapeutic agent.

References

- Wikipedia. Grazoprevir. [\[Link\]](#)
- PubChem, National Institutes of Health. **Grazoprevir potassium** salt | C38H49KN6O9S | CID 138107580. [\[Link\]](#)
- Grokipedia. Grazoprevir. [\[Link\]](#)
- PubChem, National Institutes of Health. Grazoprevir | C38H50N6O9S | CID 44603531. [\[Link\]](#)
- University of Liverpool. Grazoprevir PK Fact Sheet. [\[Link\]](#)
- YouTube. Pharmacology of Grazoprevir; Overview, Mechanism of action, Uses, Pharmacokinetics, Side effects. [\[Link\]](#)
- International Journal of Pharmaceutical Science Invention. Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. [\[Link\]](#)

- PubMed. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method. [[Link](#)]
- ResearchGate. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [[Link](#)]
- PubMed. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [[Link](#)]
- Oxford Academic. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method. [[Link](#)]
- EPRA JOURNALS. A RAPID NOVEL ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF GRAZOPRE VIR AND ELBASVIR BY USING RP-HPLC. [[Link](#)]

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Sources

- [1. Grazoprevir - Wikipedia \[en.wikipedia.org\]](#)
- [2. grokipedia.com \[grokipedia.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. youtube.com \[youtube.com\]](#)
- [5. Grazoprevir potassium salt | C38H49KN6O9S | CID 138107580 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. medkoo.com \[medkoo.com\]](#)
- [7. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [8. labolu.ca \[labolu.ca\]](#)
- [9. Grazoprevir potassium salt | TargetMol \[targetmol.com\]](#)
- [10. liverpool-hiv-hep.s3.amazonaws.com \[liverpool-hiv-hep.s3.amazonaws.com\]](#)

- [11. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [12. academic.oup.com](#) [academic.oup.com]
- [13. eprajournals.com](#) [eprajournals.com]
- [14. researchgate.net](#) [researchgate.net]
- [15. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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